REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:20])=[C:4]([F:19])[CH:5]=[C:6]2[C:11]=1[N:10]([CH:12]1[CH2:14][CH2:13]1)[CH:9]=[C:8]([C:15]([OH:17])=O)[C:7]2=[O:18].C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.[Cl:54][C:55]1[CH:62]=[C:61]([Cl:63])[CH:60]=[CH:59][C:56]=1[CH2:57][NH2:58]>CN(C=O)C>[Cl:1][C:2]1[C:3]([F:20])=[C:4]([F:19])[CH:5]=[C:6]2[C:11]=1[N:10]([CH:12]1[CH2:13][CH2:14]1)[CH:9]=[C:8]([C:15]([NH:58][CH2:57][C:56]1[CH:59]=[CH:60][C:61]([Cl:63])=[CH:62][C:55]=1[Cl:54])=[O:17])[C:7]2=[O:18] |f:1.2|
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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ClC=1C(=C(C=C2C(C(=CN(C12)C1CC1)C(=O)O)=O)F)F
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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31.3 g
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Type
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reactant
|
Smiles
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C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
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10.6 g
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Type
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reactant
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Smiles
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ClC1=C(CN)C=CC(=C1)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After a day the solvent is removed
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Type
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CUSTOM
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Details
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the residue is purified by flash chromatography on silica gel (toluene/ethyl acetate 95:5)
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Name
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|
Type
|
|
Smiles
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ClC=1C(=C(C=C2C(C(=CN(C12)C1CC1)C(=O)NCC1=C(C=C(C=C1)Cl)Cl)=O)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |